molecular formula C13H16N4O2 B2827537 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1038993-52-0

3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2827537
CAS No.: 1038993-52-0
M. Wt: 260.297
InChI Key: UMAIIAZHTMMGDY-UHFFFAOYSA-N
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Description

3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is an organic compound with a unique structure that includes a pyrazole ring substituted with an isopropoxyphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1038993-52-0

Molecular Formula

C13H16N4O2

Molecular Weight

260.297

IUPAC Name

3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C13H16N4O2/c1-8(2)19-10-5-3-9(4-6-10)11-7-12(17-16-11)13(18)15-14/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

UMAIIAZHTMMGDY-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN

solubility

not available

Origin of Product

United States

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